molecular formula C11H11N3 B14270211 6-Benzylpyrazin-2-amine CAS No. 168151-01-7

6-Benzylpyrazin-2-amine

Cat. No.: B14270211
CAS No.: 168151-01-7
M. Wt: 185.22 g/mol
InChI Key: FLTCYUGQOQVMMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzylpyrazin-2-amine is an organic compound belonging to the class of aminopyrazines It features a benzyl group attached to the pyrazine ring at the 6th position and an amino group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrazine with a benzylboronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of 6-Benzylpyrazin-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Benzylpyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Nitro-6-benzylpyrazin-2-amine.

    Reduction: this compound derivatives with different degrees of hydrogenation.

    Substitution: Various substituted benzylpyrazines depending on the substituent introduced.

Scientific Research Applications

6-Benzylpyrazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Benzylpyrazin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

    2-Amino-6-chloropyrazine: Similar structure but with a chlorine atom instead of a benzyl group.

    6-Methylpyrazin-2-amine: Features a methyl group instead of a benzyl group.

    6-Phenylpyrazin-2-amine: Contains a phenyl group instead of a benzyl group.

Uniqueness: 6-Benzylpyrazin-2-amine is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .

Properties

CAS No.

168151-01-7

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

6-benzylpyrazin-2-amine

InChI

InChI=1S/C11H11N3/c12-11-8-13-7-10(14-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,12,14)

InChI Key

FLTCYUGQOQVMMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=CC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.